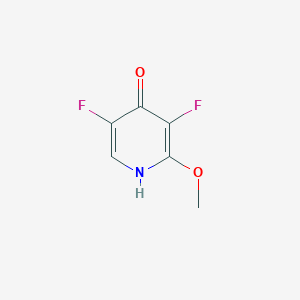
3,5-difluoro-2-methoxy-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.106 g/mol It is characterized by the presence of a pyridinol ring substituted with two fluorine atoms and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) typically involves the introduction of fluorine atoms and a methoxy group onto a pyridinol ring. One common method involves the fluorination of a pyridinol precursor followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methoxylating agents like sodium methoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted pyridinol derivatives.
科学的研究の応用
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
類似化合物との比較
Similar Compounds
- Phenol, 4,5-difluoro-2-methoxy-(9CI)
- Phenol, 3,5-difluoro-2-methoxy-(9CI)
- 4-Pyridinol, 3,5-dichloro-2-methoxy-6-(trichloromethyl)-
- 4(1H)-Pyridinone,3,5-difluoro-(9CI)
Uniqueness
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is unique due to its specific substitution pattern on the pyridinol ring. The presence of both fluorine atoms and a methoxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
特性
CAS番号 |
184484-16-0 |
|---|---|
分子式 |
C6H5F2NO2 |
分子量 |
161.11 g/mol |
IUPAC名 |
3,5-difluoro-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO2/c1-11-6-4(8)5(10)3(7)2-9-6/h2H,1H3,(H,9,10) |
InChIキー |
OUHUQRDHRIXTQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=CN1)F)F |
正規SMILES |
COC1=C(C(=O)C(=CN1)F)F |
同義語 |
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















